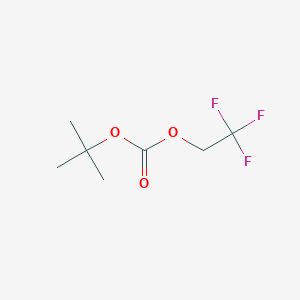

Tert-butyl 2,2,2-trifluoroethyl carbonate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2,2,2-trifluoroethyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O3/c1-6(2,3)13-5(11)12-4-7(8,9)10/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMSGLXARSQTKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 2,2,2 Trifluoroethyl Carbonate and Analogous Fluorinated Carbonates

Direct Synthetic Routes to Carbonate Formation

Direct methods for the synthesis of tert-butyl 2,2,2-trifluoroethyl carbonate primarily involve the formation of the carbonate linkage from appropriate precursors. These strategies often employ nucleophilic addition and trapping mechanisms or the carbonylation of fluorinated alcohols.

Nucleophilic Addition and Trapping Strategies for Carbonate Synthesis

A prominent and efficient method for the synthesis of this compound involves the reaction of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) with 2,2,2-trifluoroethanol (B45653). This reaction is typically catalyzed by a nucleophilic base, such as 4-(dimethylamino)pyridine (DMAP). nih.govacs.orgresearchgate.netresearchgate.netwikipedia.orgchemicalbook.comnbinno.comlacamaslabs.comhighfine.com

The mechanism of this reaction involves the initial activation of di-tert-butyl dicarbonate by DMAP. The nucleophilic DMAP attacks one of the carbonyl carbons of the anhydride, leading to the formation of a reactive N-tert-butoxycarbonylpyridinium intermediate and a tert-butoxide anion. The 2,2,2-trifluoroethoxide, generated in situ by the deprotonation of 2,2,2-trifluoroethanol by a base, then acts as a nucleophile. It attacks the activated carbonyl carbon of the intermediate, displacing DMAP and forming the desired this compound. The reaction also produces tert-butanol (B103910) and carbon dioxide as byproducts from the decomposition of the unstable tert-butoxycarboxylic acid.

In some instances, the reaction of aliphatic alcohols with di-tert-butyl dicarbonate and DMAP can also lead to the formation of symmetrical carbonates as byproducts, which is thought to occur through the intermediacy of carbonic-carbonic anhydrides. nih.govresearchgate.net The choice of solvent, reaction time, and the ratio of reagents can influence the product distribution. nih.govresearchgate.net

Table 1: DMAP-Catalyzed Synthesis of Asymmetric Carbonates

| Nucleophile | Electrophile | Catalyst | Product | Ref. |

| 2,2,2-Trifluoroethanol | Di-tert-butyl dicarbonate | DMAP | This compound | nih.govacs.org |

| Various Alcohols | Di-tert-butyl dicarbonate | DMAP | Asymmetric Carbonates | nih.govresearchgate.net |

| Amines | Di-tert-butyl dicarbonate | DMAP | N-Boc Derivatives | wikipedia.orghighfine.com |

Leveraging Fluorinated Alcohol Precursors in Carbonylation Reactions

Carbonylation reactions, which utilize carbon monoxide (CO) or a CO surrogate, represent another direct pathway to carbonates. The palladium-catalyzed oxidative carbonylation of alcohols is a well-established method for the synthesis of symmetrical and unsymmetrical carbonates. acs.org In the context of fluorinated carbonates, this would involve the carbonylation of 2,2,2-trifluoroethanol.

The general mechanism for palladium-catalyzed oxidative carbonylation of alcohols involves the formation of a palladium-alkoxide species, followed by CO insertion to form a palladium-alkoxycarbonyl intermediate. Subsequent reaction with another alcohol molecule or a different nucleophile leads to the formation of the carbonate and regeneration of the palladium catalyst. An oxidant is typically required to complete the catalytic cycle.

While the direct carbonylation of 2,2,2-trifluoroethanol to form this compound is not extensively detailed in the literature, the principles of transition-metal-catalyzed carbonylation of alcohols provide a viable theoretical framework for this transformation. acs.org The challenge often lies in controlling the selectivity towards the desired unsymmetrical carbonate over the symmetrical bis(2,2,2-trifluoroethyl) carbonate.

In Situ Generation and Byproduct Formation of this compound in Complex Reactions

This compound may not always be the intended product of a reaction but can be formed in situ as a byproduct under certain conditions. This is particularly relevant in reactions where both tert-butoxycarbonylating agents and 2,2,2-trifluoroethanol are present.

Mechanistic Insights into its Formation via Nucleophilic Decarboxylation Pathways

The in situ formation of this compound can be envisioned to occur through a nucleophilic decarboxylation pathway. For instance, in the context of peptide synthesis, where di-tert-butyl dicarbonate is a common reagent for the protection of amino groups, the presence of 2,2,2-trifluoroethanol as a solvent or additive could lead to the formation of the mixed carbonate. peptide.comrsc.orgnih.govnih.gov

The proposed mechanism would involve the nucleophilic attack of the trifluoroethoxide on the di-tert-butyl dicarbonate, forming an unstable pyrocarbonate intermediate. This intermediate could then undergo decarboxylation, where a second nucleophile (which could be another trifluoroethoxide or a different nucleophile present in the reaction mixture) attacks one of the carbonyl groups, leading to the release of carbon dioxide and the formation of the mixed carbonate. The decarboxylation of pyrocarbonates is a known process and is often facilitated by the presence of nucleophiles. wikipedia.orgmasterorganicchemistry.com

Comparative Analysis of Synthetic Pathways for Fluorinated Organic Carbonates

The synthesis of fluorinated organic carbonates can be achieved through various methods, each with its own advantages and disadvantages. A comparative analysis highlights the trend towards more sustainable and safer production methods.

Phosgene-Free Carbonylation Approaches for Sustainable Production

Historically, the synthesis of carbonates often relied on the use of phosgene (B1210022), a highly toxic and hazardous reagent. researchgate.netresearchgate.netkobe-u.ac.jp The development of phosgene-free synthetic routes is a significant advancement in green chemistry.

One such approach is the direct synthesis of fluorinated dialkyl carbonates from carbon dioxide. For example, bis(2,2,2-trifluoroethyl) carbonate has been synthesized from CO₂, 2,2,2-trifluoroethanol, and an alkylating agent. researchgate.netresearchgate.net This method involves the nucleophilic addition of 2,2,2-trifluoroethanol to carbon dioxide to form a trifluoroethyl carbonate anion, which is then alkylated. researchgate.net

Another phosgene-free method is the transesterification of non-fluorinated carbonates, such as dimethyl carbonate or diphenyl carbonate, with fluorinated alcohols. researchgate.netbeilstein-journals.org This equilibrium-driven reaction can be catalyzed by various acids, bases, or enzymes. rsc.orgnih.govresearchgate.net The use of enzymatic catalysts, such as immobilized lipase, offers a mild and environmentally benign route to asymmetric organic carbonates. rsc.orgnih.gov

Table 2: Comparison of Synthetic Routes to Fluorinated Carbonates

| Synthetic Method | Carbonyl Source | Key Features | Sustainability | Ref. |

| Reaction with (Boc)₂O | Di-tert-butyl dicarbonate | Mild conditions, good yields | Moderate (byproducts generated) | nih.govacs.org |

| Phosgene-based Synthesis | Phosgene | High reactivity | Low (toxic reagent) | researchgate.netkobe-u.ac.jp |

| Direct Synthesis from CO₂ | Carbon Dioxide | Utilizes a renewable C1 source | High | researchgate.netresearchgate.net |

| Transesterification | Non-fluorinated carbonates | Equilibrium-driven, various catalysts | Moderate to High | researchgate.netbeilstein-journals.org |

| Enzymatic Synthesis | Non-fluorinated carbonates | Mild conditions, high selectivity | High | rsc.orgnih.gov |

Utilization of Carbon Dioxide as a C1 Synthon in Carbonate Synthesis

The direct synthesis of the unsymmetrical this compound from carbon dioxide, tert-butanol, and a trifluoroethyl source in a single step is not well-documented in current literature. The primary focus of CO2 utilization in fluorinated carbonate synthesis has been on the production of symmetrical carbonates, such as bis(2,2,2-trifluoroethyl) carbonate. These symmetrical carbonates, however, can serve as valuable intermediates in subsequent reactions to yield unsymmetrical carbonates.

The synthesis of fluorinated dialkyl carbonates from carbon dioxide is considered an environmentally benign alternative to traditional methods that often employ highly toxic reagents like phosgene. One notable approach involves the nucleophilic addition of a fluorinated alcohol to carbon dioxide, followed by alkylation. For instance, the synthesis of bis(2,2,2-trifluoroethyl) carbonate has been achieved by the reaction of 2,2,2-trifluoroethanol with carbon dioxide and a subsequent reaction with 2,2,2-trifluoroethyltriflate. This method has been reported to afford the desired symmetrical carbonate in yields of up to 79%.

While a direct route to this compound using CO2 is not established, a plausible and scientifically sound indirect pathway involves a two-step process:

Synthesis of a reactive fluorinated carbonate intermediate from CO2: This typically involves the formation of a symmetrical fluorinated carbonate, such as bis(2,2,2-trifluoroethyl) carbonate, from CO2 and 2,2,2-trifluoroethanol.

Transesterification of the fluorinated carbonate intermediate: The resulting symmetrical fluorinated carbonate can then undergo transesterification with tert-butanol to yield the target unsymmetrical product, this compound.

The high reactivity of fluorinated carbonates, such as bis(2,2,2-trifluoroethyl) carbonate, makes them excellent candidates for transesterification reactions. The electron-withdrawing nature of the trifluoroethyl groups enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by other alcohols.

The following table summarizes the synthesis of a key fluorinated carbonate intermediate from carbon dioxide, which can be a precursor for the synthesis of this compound.

| Precursors | Product | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |

| 2,2,2-Trifluoroethanol, CO2, 2,2,2-Trifluoroethyltriflate | Bis(2,2,2-trifluoroethyl) carbonate | Not specified | Not specified | Not specified | 79 |

This table is based on analogous reactions and serves as a model for the synthesis of a key intermediate.

Further research into the direct, catalytic carboxylation of a mixture of tert-butanol and 2,2,2-trifluoroethanol with CO2 could open up a more streamlined and atom-economical route to this compound. However, controlling the selectivity to favor the unsymmetrical product over the two symmetrical carbonates would be a significant challenge.

Reactivity and Transformations of Tert Butyl 2,2,2 Trifluoroethyl Carbonate in Advanced Organic Synthesis

Role in Protecting Group Chemistry: Cleavage of Tert-Butyl Carbonate Moieties

Thermally Induced Decarbonylation Processes for Deprotection

Thermolytic cleavage represents a straightforward method for the deprotection of tert-butyl carbonates. This process typically involves heating the substrate, often in a specialized solvent, to induce the elimination of isobutylene (B52900) and carbon dioxide, thereby liberating the free alcohol or phenol. While high temperatures can be a limitation, the use of specific media can significantly facilitate this transformation under milder conditions.

Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are particularly effective solvents for promoting the thermolytic cleavage of tert-butyl carbonates. acs.orgresearchgate.net These solvents can enable deprotection at temperatures around 100-150°C. acs.org The efficiency of this process can be markedly enhanced through the use of microwave irradiation, which often leads to a significant reduction in reaction times and improved yields. acs.orgresearchgate.net The deprotection in these fluorinated solvents is clean, and the desired product can often be recovered by simple evaporation of the solvent. acs.orgresearchgate.net

Table 1: Examples of Thermally Induced Deprotection

| Substrate Type | Solvent | Conditions | Yield | Reference |

| N-Boc-amine | TFE | Microwave | 89-98% | acs.org |

| N-Boc-amine | HFIP | Microwave | 76-89% | acs.org |

| Di-t-butyl malonate | TFE | Microwave | 42% (overall) | researchgate.net |

| tert-Butyl ester | HFIP | 150°C, Microwave | - | acs.orgresearchgate.net |

Catalytic Cleavage Strategies for Selective Removal

Oxidative catalysis provides a unique approach to cleaving the robust tert-butyl group. A notable method involves the use of the triarylamminium radical cation, tris(4-bromophenyl)aminium, commonly known as "magic blue" (MB•+), in combination with a sacrificial silane (B1218182) like triethylsilane. researchgate.netnih.gov In this system, the magic blue catalytically facilitates the cleavage of the C-O bond in tert-butyl carbonates, esters, and ethers under mild, room temperature conditions. researchgate.netnih.gov The reaction proceeds with high isolated yields, and the deprotection rate for tert-butyl carbonates is generally faster than that for tert-butyl ethers. acs.org The proposed mechanism suggests that the radical cation activates the Si-H bond of the silane, which assists in the departure of isobutene. researchgate.netnih.gov

Table 2: Oxidative Catalysis for Deprotection of Tert-Butyl Groups

| Substrate Type | Catalyst System | Solvent | Yield | Reference |

| tert-Butyl esters | MB•+, Triethylsilane | - | up to 95% | researchgate.net |

| tert-Butyl carbonates | MB•+, Triethylsilane | - | High | researchgate.netnih.gov |

| tert-Butyl ethers | MB•+, Triethylsilane | - | High | researchgate.net |

| N-Boc derivatives | MB•+, Triethylsilane | - | High | acs.orgnih.gov |

While palladium catalysis is a powerful tool for the cleavage of certain protecting groups, such as benzyloxycarbonyl (Cbz) and allyloxycarbonyl (Alloc) groups, it is not a conventional method for the direct deprotection of tert-butyl carbonates. The Boc group is known to be stable under typical palladium-catalyzed hydrogenation conditions (e.g., Pd/C, H₂) that readily cleave Cbz groups. researchgate.net

However, palladium catalysts are employed in reactions involving Boc-protected substrates, not for deprotection but for functionalization at other sites. For instance, palladium-catalyzed reactions have been developed for C-H bond activation and arylation on N-Boc protected amines. acs.orgnih.gov These transformations leverage the Boc group as a directing or activating group but leave the protecting group itself intact. Therefore, palladium catalysis is generally not considered a standard protocol for the cleavage of tert-butyl carbonate moieties.

Base-Mediated Cleavage Protocols

Although the tert-butyl carbonate group is renowned for its stability to a wide range of basic conditions, certain protocols utilizing specific bases can achieve its cleavage. These methods are often substrate-dependent and can offer high selectivity. For instance, sodium carbonate (Na₂CO₃) has been reported for the N-Boc deprotection of various nitrogen-containing heterocycles in excellent yields. acs.org Similarly, catalytic amounts of sodium methoxide (B1231860) (NaOMe) in methanol (B129727) at room temperature can efficiently cleave the N-Boc group on indoles and related structures. acs.org For sterically hindered tert-butyl benzoates, powdered potassium hydroxide (B78521) (KOH) in tetrahydrofuran (B95107) (THF) has been shown to be a safe and effective alternative to other hazardous reagents. nih.gov

Table 3: Base-Mediated Cleavage of Boc and Tert-Butyl Ester Groups

| Substrate Type | Base | Solvent | Conditions | Yield | Reference |

| N-Boc Indoles, Pyrroles | NaOMe | MeOH | Ambient Temp. | High | acs.org |

| N-Boc Heterocycles | Na₂CO₃ | - | - | Excellent | acs.org |

| tert-Butyl Benzoates | KOH | THF | Ambient Temp. | Excellent | nih.gov |

Solvent-Assisted Deprotection Methodologies Utilizing Fluorinated Alcohols

The unique properties of fluorinated alcohols, particularly 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), make them highly effective media for assisting the deprotection of tert-butyl carbonates. acs.org These solvents can act as more than just a reaction medium; their high ionizing power and hydrogen-bond-donating ability can facilitate the heterolytic cleavage of the tert-butyl C-O bond.

This solvent-assisted methodology is essentially a modified thermal deprotection where the fluorinated alcohol lowers the required temperature for cleavage compared to less polar, non-fluorinated solvents. acs.org The process is clean, affording the deprotected alcohol or phenol, along with volatile byproducts isobutylene and carbon dioxide, which simplifies workup to a mere solvent evaporation. acs.orgresearchgate.net The deprotection is significantly accelerated under microwave-assisted conditions. acs.org This approach has proven practical for a wide range of substrates, including alkyl, aryl, and heteroaromatic tert-butyl esters and carbonates. acs.orgresearchgate.net

Table 4: Deprotection of N-Boc Compounds Using Fluorinated Alcohols with Microwave Assistance

| Substrate | Solvent | Time | Yield | Reference |

| N-Boc-4-chloroaniline | TFE | 1.5 h | 89% | acs.org |

| N-Boc-4-chloroaniline | HFIP | 1 h | 88% | acs.org |

| N-Boc-4-bromo-3-chloroaniline | TFE | 1 h | 97% | acs.org |

| N-Boc-4-nitroaniline | HFIP | 5 min | 76% | acs.org |

| N-Boc-4-methoxyaniline | TFE | 2 h | 98% | acs.org |

Potential Applications as a Trifluoroethylating Reagent

The introduction of the trifluoroethyl group (–CH₂CF₃) into organic molecules is of significant interest in medicinal chemistry and materials science due to its ability to modulate properties such as metabolic stability, lipophilicity, and binding affinity. While various reagents have been developed for this purpose, the application of tert-butyl 2,2,2-trifluoroethyl carbonate specifically as a trifluoroethylating agent is not extensively documented in prominent research literature.

There is limited available scientific literature describing the use of this compound as a direct electrophilic source for the transfer of the trifluoroethyl group. Other specialized reagents, such as hypervalent iodine compounds like mesityl(2,2,2-trifluoroethyl)iodonium triflate or silver-catalyzed reactions with 2,2,2-trifluorodiazoethane, are more commonly cited for electrophilic N-H and O-H trifluoroethylation. researchgate.net

Similarly, the role of this compound in radical-mediated trifluoroethylation pathways is not a well-established area of research based on available findings. Methodologies for radical trifluoroethylation often rely on precursors like CF₃CH₂I in copper-catalyzed reactions or the use of zinc sulphinate salts to generate and transfer alkyl radicals. researchgate.net

Participation in C-H Functionalization and Allylation Reactions

The direct participation of this compound as a reagent in C-H functionalization or allylation reactions is not prominently featured in the scientific literature. Research in C-H functionalization often focuses on the activation of C-H bonds within a substrate, such as the non-directed hydroxylation of sterically hindered tert-butyl groups using specialized manganese catalysts. chemrxiv.orgnih.gov These studies, however, describe reactions occurring on the tert-butyl motif itself rather than using a tert-butyl-containing carbonate as an external reagent for functionalizing other molecules. chemrxiv.orgnih.gov

Contribution to Complex Molecule Synthesis and Process Development

While its application as a trifluoroethylating agent is not widely documented, the carbonate moiety of related structures plays a significant role in the synthesis of complex and medicinally relevant molecules. The reactivity of the tert-butyl carbonate group and the influence of the 2,2,2-trifluoroethyl ester group have been leveraged in sophisticated synthetic strategies.

One notable example involves the use of tert-butyl carbonate as a key nucleophile in a cascade synthesis to produce 5-(hydroxymethyl)oxazolidin-2-ones. nih.gov These compounds are critical intermediates for pharmaceutically important molecules, including the antibiotic Linezolid. nih.gov In this process, the tert-butyl carbonate anion, generated in situ, participates in an epoxide ring-opening reaction, which is followed by an intramolecular cyclization to form the oxazolidinone ring. nih.gov The reaction is mediated by di-tert-butyl dicarbonate (B1257347) (Boc₂O) and has been optimized for efficiency. nih.gov

Key findings demonstrated that the choice of base and solvent was crucial for high yields. Triethylamine (Et₃N) was identified as essential for stabilizing the tert-butyl carbonate, preventing its decomposition and enabling the desired nucleophilic attack. nih.gov The methodology proved effective for a range of N-aryl epoxy amines, particularly those with electron-withdrawing substituents on the aryl ring. nih.gov

| Starting Material (Epoxy Amine) | Aryl Substituent | Yield (%) |

|---|---|---|

| N-(2,3-epoxypropyl)aniline | -H | 65 |

| N-(2,3-epoxypropyl)-4-fluoroaniline | -F | 72 |

| N-(2,3-epoxypropyl)-4-chloroaniline | -Cl | 85 |

| N-(2,3-epoxypropyl)-4-bromoaniline | -Br | 88 |

| N-(2,3-epoxypropyl)-4-nitroaniline | -NO₂ | 91 |

| N-(2,3-epoxypropyl)-4-methoxyaniline | -OCH₃ | 58 |

Furthermore, the strategic incorporation of the 2,2,2-trifluoroethyl group has been pivotal in the development of other complex synthetic routes. In a process development context, allyl 2,2,2-trifluoroethyl malonates have been used as substrates in palladium-catalyzed decarboxylative rearrangements to directly access homoallylic 2,2,2-trifluoroethyl esters. nih.gov The strong electron-withdrawing nature of the trifluoroethyl group facilitates the crucial decarboxylation step under mild conditions, a transformation that is inefficient with corresponding allyl methyl malonates. nih.gov The resulting homoallylic ester is a key intermediate in the synthesis of carbocyclic nucleosides, such as (-)-5′-homocarbovir and (-)-5′-homoaristeromycin, demonstrating the contribution of the trifluoroethyl moiety to enabling key transformations in complex molecule synthesis. nih.gov

Mechanistic Elucidations of Reactions Involving Tert Butyl 2,2,2 Trifluoroethyl Carbonate

Detailed Reaction Mechanisms of Carbonate Cleavage

The cleavage of the carbonate bond in tert-butyl 2,2,2-trifluoroethyl carbonate can proceed through several pathways, primarily involving the loss of the tert-butyl group, which is a common protecting group strategy in organic synthesis. organic-chemistry.org The stability of the resulting tert-butyl cation makes this cleavage favorable under certain conditions.

Investigation of Intermediates and Transition States in Decarbonylation

The thermal decomposition, or thermolysis, of tert-butyl carbonates often proceeds through a mechanism involving the formation of a carbocation intermediate. researchgate.net In the case of this compound, heating can induce the cleavage of the tert-butyl-oxygen bond.

This process is initiated by the protonation of the ether oxygen in an acidic environment, leading to the formation of an oxonium ion intermediate. vaia.com This intermediate is unstable and collapses, resulting in the formation of an alcohol and a stable tertiary carbocation (the tert-butyl cation). vaia.com The carbocation then typically loses a proton to form isobutylene (B52900). researchgate.net

Protonation: The carbonate oxygen is protonated by an acid catalyst.

C-O Bond Cleavage: The bond between the oxygen and the tert-butyl group breaks, forming the stable tert-butyl carbocation and a trifluoroethyl hydrogen carbonate intermediate.

Decarboxylation: The trifluoroethyl hydrogen carbonate intermediate is unstable and rapidly loses carbon dioxide to form 2,2,2-trifluoroethanol (B45653).

Elimination: The tert-butyl carbocation loses a proton, yielding isobutylene gas.

The transition state for the key C-O bond cleavage step is stabilized by the electron-donating nature of the three methyl groups on the tert-butyl group, which helps to delocalize the developing positive charge.

Influence of Reaction Conditions on Pathway Selectivity

The selectivity of the carbonate cleavage pathway is highly dependent on the reaction conditions, such as solvent, temperature, and the presence of catalysts.

Thermolytic cleavage can be effectively carried out using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) as solvents. researchgate.net These solvents facilitate the reaction, allowing for the clean conversion to the corresponding alcohol and decarboxylated products. researchgate.net The use of microwave-assisted heating can significantly accelerate the deprotection process compared to conventional heating at the solvent's reflux temperature. researchgate.net

Acidic conditions are typically required to facilitate the cleavage by protonating the carbonate. Aqueous phosphoric acid has been shown to be an effective and mild reagent for the deprotection of tert-butyl groups, including those in carbonates. organic-chemistry.org Alternatively, methods using silica (B1680970) gel in refluxing toluene (B28343) have also been reported for the cleavage of t-butyl esters, which proceeds via a similar mechanism. researchgate.net

The choice of conditions can influence the fate of the tert-butyl group. For instance, studies on the cleavage of other tert-butyl compounds have shown that the ratio of tert-butanol (B103910) to isobutylene formed can vary with the specific conditions used. researchgate.net

| Condition | Effect on Reaction | Typical Reagents/Solvents | Reference |

|---|---|---|---|

| Temperature | Higher temperatures promote thermolytic cleavage. Microwave heating accelerates the reaction significantly. | Refluxing solvents, Microwave irradiation | researchgate.net |

| Solvent | Fluorinated alcohols can act as both solvent and facilitator for thermolytic cleavage. | 2,2,2-Trifluoroethanol (TFE), Hexafluoroisopropanol (HFIP) | researchgate.net |

| Catalyst | Acid catalysts protonate the carbonate, facilitating C-O bond cleavage. | Aqueous phosphoric acid, Silica gel | organic-chemistry.orgresearchgate.net |

Mechanistic Studies of Trifluoroethyl Group Introduction and Transfer

The 2,2,2-trifluoroethyl group is an important moiety in medicinal chemistry, and its introduction into organic molecules is of significant interest. researchgate.net Reactions involving this compound can serve as a source for this group, often through radical-based mechanisms.

Single Electron Transfer (SET) Processes in Fluorinated Systems

Single Electron Transfer (SET) processes are fundamental to the generation of radical species from precursors. researchgate.net While not directly detailed for this compound in the provided context, analogous systems show that a SET event can initiate the formation of a trifluoroethoxyl radical. This can be followed by fragmentation to generate a trifluoroethyl radical. Methods driven by SET have opened new avenues for the direct introduction of functionalized trifluoromethylated groups into organic molecules. researchgate.net

Photocatalysis is a common method to initiate SET processes. For example, an iridium-based photocatalyst can be excited by visible light and then reduce a substrate, generating a radical anion which can then fragment. researchgate.net

Radical Chain Propagation in Trifluoroethylation Reactions

Once a trifluoroethyl radical is generated, it can participate in a radical chain reaction. libretexts.org A typical radical chain mechanism involves three main stages: initiation, propagation, and termination. libretexts.org

Initiation: A radical initiator (e.g., AIBN) generates an initial radical, which then reacts with a precursor to form the chain-propagating trifluoroethyl radical. libretexts.org

Propagation: The trifluoroethyl radical adds to a substrate (e.g., an alkene or aromatic ring), creating a new radical intermediate. This new radical then reacts with another molecule (e.g., a hydrogen donor) to form the final product and regenerate a radical that can continue the chain.

Termination: Two radical species combine to end the chain reaction. libretexts.org

The efficiency of these reactions depends on the stability of the radical intermediates and the rates of the propagation steps relative to termination.

Steric and Electronic Effects of the Tert-Butyl and Trifluoroethyl Moieties on Overall Reactivity

The chemical behavior of this compound is a direct consequence of the steric and electronic properties of its constituent groups.

The tert-butyl group is large and bulky, which creates significant steric hindrance around the carbonate carbonyl. This can hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing down substitution reactions. numberanalytics.com Electronically, the tert-butyl group is electron-donating through hyperconjugation, which can slightly reduce the electrophilicity of the adjacent carbonyl carbon. nih.gov

Conversely, the 2,2,2-trifluoroethyl group has a profound electronic effect. The three fluorine atoms are highly electronegative, making the trifluoroethyl group strongly electron-withdrawing. researchgate.net This effect significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated analogues like diethyl carbonate. researchgate.net The high reactivity of similar compounds, such as bis(2,2,2-trifluoroethyl) carbonate, in substitution reactions is attributed to this strong electron-withdrawing effect. researchgate.net The trifluoromethyl group (CF3), a component of the trifluoroethyl moiety, has a steric demand that is comparable to an ethyl group. researchgate.net

The interplay of these effects dictates the molecule's reactivity. The electron-withdrawing trifluoroethyl group activates the carbonate for nucleophilic attack, while the bulky tert-butyl group sterically shields it and provides a stable leaving group (as a carbocation) under cleavage conditions.

| Group | Steric Effect | Electronic Effect | Impact on Reactivity | Reference |

|---|---|---|---|---|

| Tert-butyl | High steric hindrance | Electron-donating (hyperconjugation) | Hinders nucleophilic attack; stabilizes carbocation intermediate upon cleavage. | numberanalytics.comnih.gov |

| 2,2,2-Trifluoroethyl | Moderate (similar to ethyl) | Strongly electron-withdrawing | Increases electrophilicity of the carbonyl carbon, activating it for substitution. | researchgate.netresearchgate.net |

Computational and Theoretical Investigations Pertaining to Tert Butyl 2,2,2 Trifluoroethyl Carbonate

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental molecular and electronic properties of fluorinated carbonates. nih.gov These calculations provide a detailed picture of how the introduction of sterically demanding (tert-butyl) and highly electronegative (trifluoroethyl) groups influences the carbonate backbone.

Studies on analogous fluorinated carbonates show that fluorination significantly impacts the electronic landscape. researchgate.net The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group induces a significant dipole moment in the molecule. This effect is expected to be pronounced in Tert-butyl 2,2,2-trifluoroethyl carbonate, leading to a highly polarized structure.

Key electronic parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and electrochemical window. researchgate.net In fluorinated carbonates, the presence of fluorine atoms tends to lower the HOMO energy and, to a lesser extent, the LUMO energy, often resulting in a wider HOMO-LUMO gap. researchgate.net This widening is essential for applications in high-voltage lithium-ion batteries, as it suggests greater resistance to oxidation. acs.org

Analysis of the molecular orbitals reveals that the HOMO is typically localized on the oxygen atoms of the carbonate group, while the LUMO is centered on the carbonyl (C=O) bond. acs.org Fluorination can decrease the donor-acceptor orbital interaction between the carbonate and a cation like Li⁺, which has implications for electrolyte performance. researchgate.net

Table 1: Representative Calculated Electronic Properties of Fluorinated Carbonates (Note: Data below is illustrative of trends observed in fluorinated carbonates like fluoroethylene carbonate (FEC) and may not be exact values for this compound.)

| Property | Non-Fluorinated Analog (e.g., Ethyl Methyl Carbonate) | Fluorinated Carbonate (e.g., FEC) | Expected Trend for this compound |

| HOMO Energy | Higher (less stable) | Lower (more stable) | Lowered due to -CF₃ group |

| LUMO Energy | Higher | Slightly Lowered | Slightly Lowered |

| HOMO-LUMO Gap | Narrower | Wider | Wider |

| Dipole Moment | Moderate | High | High |

This table is generated based on general findings from computational studies on fluorinated carbonates. researchgate.net

Modeling of Reaction Energetics and Kinetic Profiles for Carbonate Transformations

Computational modeling is essential for understanding the energetics and kinetics of reactions involving carbonates, such as decomposition or transesterification. For this compound, transformations are influenced by the unique properties of its substituent groups. The electron-withdrawing trifluoroethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. researchgate.net Conversely, the bulky tert-butyl group provides significant steric hindrance, which can decrease reaction rates by impeding the approach of nucleophiles. researchgate.net

Kinetic models for the oxidation of similar compounds, such as ethyl tert-butyl ether (ETBE), show that the tert-butyl group can facilitate specific decomposition pathways. researchgate.net Theoretical calculations can map out the potential energy surfaces for various reaction pathways, identifying transition states and calculating activation energy barriers. This allows for the prediction of the most likely transformation mechanisms under different conditions.

For example, in the context of battery electrolytes, the reductive decomposition of the carbonate on the anode surface is a critical process. nih.gov Computational models can simulate these reactions to predict the components of the solid electrolyte interphase (SEI). The presence of the trifluoroethyl group is known to favor the formation of a stable, LiF-rich SEI, which improves battery cycle life. Modeling the reaction energetics helps to understand how this compound would contribute to this process compared to other fluorinated additives like bis(2,2,2-trifluoroethyl) carbonate (TFEC). researchgate.netrsc.org

Analysis of Conformational Dynamics and Stereoelectronic Effects

The three-dimensional structure and flexibility of this compound are governed by a balance of steric and stereoelectronic effects. The molecule can adopt various conformations due to rotation around its single bonds. The bulky tert-butyl group imposes significant steric constraints, influencing the preferred geometry around the adjacent C-O bond. nih.govmdpi.com

Computational methods can be used to explore the conformational landscape of the molecule, identifying low-energy conformers and the energy barriers between them. This analysis often reveals that specific rotational isomers are significantly more stable than others.

Computational Studies on Solvent Effects and Solvation Models in Fluorinated Systems

The behavior of this compound in a liquid phase, such as a battery electrolyte, is heavily influenced by its interactions with surrounding solvent molecules. Computational solvation models are used to simulate these effects and predict properties in solution. wikipedia.org

Implicit (or continuum) solvation models are widely used for their computational efficiency. faccts.de These models treat the solvent as a continuous medium with a defined dielectric constant, and the solute is placed within a cavity in this medium. pyscf.org Popular implicit models include:

Polarizable Continuum Model (PCM): One of the most common families of models, where the solute cavity is defined by a set of interlocking spheres. researchgate.net

COSMO (Conductor-like Screening Model): This model treats the solvent as a conductor, which simplifies the calculation of the solvent's polarization response. github.io

SMD (Solvation Model based on Density): A universal solvation model that includes parameters derived from a wide range of solvents, accounting for non-electrostatic contributions to the solvation free energy. faccts.degithub.io

These models are crucial for accurately calculating properties like solvation free energies, reaction barriers in solution, and electrochemical stability. nih.gov Fluorinated compounds often exhibit unique solvation properties due to their high polarity and specific interactions, such as hydrogen bonding in the case of fluorinated alcohols. rsc.org Computational studies on fluorinated systems help to understand Li⁺ solvation structures, which are critical for ion transport in electrolytes. arxiv.org The low Li⁺-solvating ability of some fluorinated carbonates, for instance, can significantly influence electrolyte behavior. rsc.org By applying these models to this compound, researchers can predict its performance as a solvent or co-solvent in complex liquid mixtures.

Green Chemistry Principles in the Synthesis and Application of Tert Butyl 2,2,2 Trifluoroethyl Carbonate

Design of Sustainable Synthetic Routes for Fluorinated Carbonates

The foundation of green chemistry lies in the proactive design of synthetic routes to prevent pollution. msu.edu For fluorinated carbonates, this involves moving away from traditional methods that may rely on hazardous reagents towards more sustainable alternatives. An ideal synthesis is one that is completed in a few, atom-economical steps, using non-hazardous reagents derived from renewable sources.

One of the primary goals is to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. acs.org For instance, designing syntheses that utilize carbon dioxide (CO2) as a C1 source is a key strategy for producing carbonates in an environmentally friendly manner, as it replaces more hazardous carbonyl sources like phosgene (B1210022). researchgate.net The development of synthetic pathways that operate under mild conditions (ambient temperature and pressure) and use safer solvents further contributes to the sustainability of the process. acs.org

A core tenet of green chemistry is that it is better to prevent the formation of waste than to treat it after it has been created. msu.edu The key to minimizing waste at the molecular level is the principle of atom economy, which measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the desired final product. acs.orgnumberanalytics.com

Different types of chemical reactions have inherently different atom economies.

Table 1: Comparison of Atom Economy in Different Reaction Types

| Reaction Type | Description | Atom Economy | Example |

|---|---|---|---|

| Addition | All reactant atoms are incorporated into the final product. | 100% | Ethylene + O2 → Ethylene Oxide chemrxiv.org |

| Substitution | Part of one reactant is replaced by another, creating a byproduct. | < 100% | Synthesis of nitrobenzene (B124822) from benzene, nitric acid, and sulfuric acid. rsc.org |

| Elimination | A molecule splits into two or more smaller molecules. | < 100% | Dehydration of an alcohol to form an alkene and water. |

For the synthesis of carbonates, traditional routes may involve substitution reactions with significant byproduct formation, leading to low atom economy. rsc.org For example, syntheses that generate stoichiometric amounts of waste, such as triphenylphosphine (B44618) oxide in the Wittig reaction, are considered highly inefficient from an atom economy perspective. rsc.org In contrast, modern sustainable routes aim to use addition reactions where possible. The synthesis of carbonates from CO2 and alcohols or epoxides can be highly atom-economical, with water being the only potential byproduct in some pathways. researchgate.net The use of recyclable catalysts instead of stoichiometric reagents is another critical strategy for waste reduction. rsc.org

Recognizing and minimizing the environmental and economic impacts of energy consumption is a fundamental principle of green chemistry. acs.org Whenever feasible, synthetic methods should be designed to operate at ambient temperature and pressure to reduce energy demands.

Several strategies can be employed to enhance energy efficiency in the production of fluorinated carbonates:

Catalysis: The use of catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions and thus reducing the energy required for heating. greenchemistry-toolkit.org

Alternative Energy Sources: Technologies like electromagnetic milling offer solvent-free and heating-free reaction conditions, providing a green and sustainable approach. rsc.org In this method, magnetized ferromagnetic rods act as grinding media, and their interaction with the reactants can activate chemical bonds without the need for thermal energy input. rsc.org

Process Optimization: Continuous flow processes can offer better heat transfer and temperature control compared to large batch reactors, leading to more energy-efficient and consistent production.

Implementation of Continuous Flow Chemistry for Process Optimization and Scalability

Continuous flow chemistry has emerged as a powerful technology for optimizing chemical processes and enhancing scalability. rsc.orgvapourtec.com Unlike traditional batch production, continuous flow involves pumping reactants through a system of tubes or microreactors, offering numerous advantages for the synthesis of carbonates. researchgate.netwipo.int

A key benefit is the superior control over reaction parameters such as temperature, pressure, and residence time. researchgate.net This precise control allows for the optimization of reaction conditions to maximize yield and selectivity while minimizing byproduct formation. The high surface-area-to-volume ratio in microreactors enhances mass and heat transfer, which can significantly shorten reaction times from hours to seconds and reduce the required reaction temperature. researchgate.netbohrium.com

Table 2: Advantages of Continuous Flow vs. Batch Processing

| Feature | Continuous Flow | Batch Processing |

|---|---|---|

| Process Control | Precise control over temperature, pressure, residence time. researchgate.net | Difficult to maintain uniform conditions, especially in large vessels. |

| Safety | Smaller reaction volumes reduce risks of thermal runaways. researchgate.net | Large volumes of reagents and products pose higher safety risks. |

| Scalability | Scaled by running the process for longer durations or in parallel. rsc.orgvapourtec.com | Scaling up requires redesigning reactors and can be complex. |

| Efficiency | Improved mass and heat transfer lead to faster reactions and higher yields. bohrium.com | Limited by mixing and heat transfer efficiency. |

| Consistency | High product consistency and quality. | Potential for batch-to-batch variability. |

The synthesis of various carbonates, including glycerol (B35011) carbonate and fluoroethylene carbonate, has been successfully demonstrated using continuous flow systems. rsc.orgwipo.int These processes show high conversion and selectivity with short residence times, often under 10 minutes. vapourtec.com The successful application of this technology provides a strong foundation for developing a scalable and efficient continuous production process for tert-butyl 2,2,2-trifluoroethyl carbonate.

Development of Catalytic Systems for Enhanced Atom Economy and Overall Efficiency

For the synthesis of carbonates, the development of effective catalytic systems is crucial for achieving high atom economy. Catalysts enable reaction pathways that would otherwise be unfeasible or require harsh conditions. For example, boron Lewis acid catalysis has been shown to enable the atom-economic and stereoselective synthesis of enol carbonates. rsc.orgresearchgate.net

The benefits of using advanced catalytic systems include:

Increased Atom Economy: Catalysts facilitate direct reaction pathways, such as the addition of CO2 to alcohols, which are inherently more atom-economical than multi-step substitution or elimination reactions. researchgate.netrsc.org

Reduced Energy Consumption: By lowering the activation energy, catalysts allow reactions to be performed at lower temperatures, saving energy.

Waste Minimization: The use of small amounts of a recyclable catalyst avoids the large quantities of waste generated by stoichiometric reagents. rsc.org

High Selectivity: Catalysts can be designed to selectively produce the desired product, minimizing the formation of unwanted byproducts and simplifying purification processes.

Research continues to focus on developing novel catalysts, including organocatalysts and transition-metal-free systems, that are efficient, robust, and environmentally friendly for the synthesis of valuable compounds like this compound. rsc.orgacs.org

Advanced Research Perspectives and Emerging Directions

Integration into Novel Catalytic Cycles and Methodologies

Currently, direct research detailing the integration of Tert-butyl 2,2,2-trifluoroethyl carbonate into catalytic cycles is limited. However, its structure suggests potential as a unique reagent. The trifluoroethyl group significantly enhances the electrophilicity of the carbonyl carbon, making it a more reactive analogue to standard dialkyl carbonates.

Future research could explore its role as a superior tert-butoxycarbonylation (Boc) agent under specific catalytic conditions. Unlike Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), which is widely used, this compound would release the non-volatile and relatively benign 2,2,2-trifluoroethanol (B45653) as a byproduct, potentially simplifying reaction workups. Catalytic systems, perhaps employing Lewis acids or specific transition metals, could be developed to facilitate the transfer of the Boc group from this reagent to amines, alcohols, or other nucleophiles with high efficiency and selectivity. The enhanced reactivity might also allow for the protection of less nucleophilic substrates that are challenging to protect using standard methods.

Exploration in Multicomponent and Cascade Reactions

The differential reactivity of the two ends of this compound makes it an intriguing candidate for multicomponent and cascade reactions. A cascade sequence could be envisioned where a nucleophile initially displaces the more labile 2,2,2-trifluoroethoxide group. The resulting tert-butyl carbonate intermediate could then participate in a subsequent, distinct reaction step within the same pot.

For instance, a reaction could be designed where an initial amine addition forms a tert-butyl carbamate. In the presence of an appropriate catalyst and another electrophile, this intermediate could undergo further transformation. A notable study demonstrated the use of the general tert-butyl carbonate anion as a nucleophile in a cascade synthesis to form 5-(hydroxymethyl)oxazolidin-2-ones from epoxides. nih.gov This highlights the potential for carbonate moieties to participate in complex transformations. Adapting such methodologies to the specific reactivity of this compound could open new synthetic pathways.

Innovative Applications in Synthetic Method Development Beyond Protecting Groups

Beyond its potential role in protection chemistry, the unique structure of this compound could be leveraged for other synthetic innovations. The electron-withdrawing nature of the trifluoroethyl group makes the corresponding alkoxide an excellent leaving group. This suggests potential applications in reactions where the molecule acts as an electrophilic source of other functional groups.

One emerging area is the development of novel carboxylation or carbonylation reagents . Under palladium or nickel catalysis, for example, this compound could potentially serve as a source of carbonyl groups, reacting with organometallic reagents or aryl halides to form tert-butyl esters or other carbonyl derivatives. The reactivity would likely differ from symmetrical carbonates like bis(2,2,2-trifluoroethyl) carbonate, which has been shown to have reactivity intermediate between dimethyl carbonate and diphenyl carbonate in transcarbonation reactions. researchgate.net

Potential in Advanced Materials Research (e.g., as electrolyte components or solvents)

The most promising and immediately tangible area for future research on this compound is in advanced materials, particularly as a component in lithium-ion battery electrolytes. Symmetrical fluorinated carbonates, most notably Bis(2,2,2-trifluoroethyl) carbonate (TFEC) , are subjects of intense investigation as flame-retardant co-solvents. rsc.orgnih.govresearchgate.net

TFEC is known to improve the safety of electrolytes; formulations containing over 60% v/v of TFEC are reported to be non-flammable. It also contributes to forming a stable solid electrolyte interphase (SEI) on electrodes, which is crucial for battery longevity and performance. However, high concentrations of TFEC can lead to increased cell resistance due to its low ability to dissolve lithium salts. rsc.orgresearchgate.net

This compound could offer a unique balance of properties. The presence of the trifluoroethyl group would impart favorable flame retardancy and contribute to a stable, fluorine-rich SEI. Simultaneously, the tert-butyl group might modify the solvent's physical properties, such as its viscosity, dielectric constant, and lithium salt solvation capability, potentially mitigating the issues seen with high concentrations of pure TFEC. Research is needed to characterize these properties and evaluate its performance in battery cells.

Table 1: Comparison of Properties of Carbonate-Based Electrolyte Components Note: Data for this compound is hypothetical and represents a target for future research.

| Compound Name | Structure | Boiling Point (°C) | Density (g/mL) | Key Role in Batteries |

| Bis(2,2,2-trifluoroethyl) carbonate | FC(F)(F)COC(=O)OCC(F)(F)F | 118 | 1.51 | Flame-retardant co-solvent, SEI formation |

| Ethylene carbonate | C1CCOC(=O)O1 | 248 | 1.32 | High permittivity solvent, SEI formation |

| Ethyl methyl carbonate | CCOC(=O)OC | 107 | 1.00 | Low viscosity co-solvent |

| This compound | CC(C)(C)OC(=O)OCC(F)(F)F | Unknown | Unknown | Potential flame-retardant, SEI modifier |

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing tert-butyl 2,2,2-trifluoroethyl carbonate?

- Methodology : Synthesis typically involves reacting 2,2,2-trifluoroethanol with tert-butyl chloroformate or phosgene derivatives under controlled conditions. For example, similar compounds like bis(2,2,2-trifluoroethyl) carbonate (TFEC) are synthesized via transesterification using dimethyl carbonate or triphosgene as a carbonyl source . Key steps include maintaining anhydrous conditions, using catalysts like pyridine to neutralize HCl byproducts, and purifying via vacuum distillation. Computational tools (e.g., PubChem’s retrosynthesis analysis) can predict feasible routes based on precursor availability .

Q. What are the critical physical and chemical properties of this compound?

- Data :

- Boiling Point : ~118°C (lit.)

- Density : 1.308 g/cm³ (similar to methyl 2,2,2-trifluoroethyl carbonate)

- Refractive Index : 1.312–1.316

- Storage : Room temperature, inert atmosphere to prevent hydrolysis .

Advanced Research Questions

Q. How does this compound improve lithium-ion battery performance at high voltages?

- Electrochemical Data :

| Additive (2 wt%) | Capacity Retention (700 cycles @ 45°C) | ASI (Ω·cm²) |

|---|---|---|

| Control (DEC) | 45.5% | 138.5 |

| TFEC | 72.5% | 109.3 |

| MTFEC | 81.6% | 127.4 |

| Adapted from |

- Mechanism : Fluorinated carbonates like TFEC form stable solid-electrolyte interphases (SEI) on electrodes, suppressing oxidative decomposition at >4.5 V. The electron-withdrawing trifluoroethyl group enhances electrolyte oxidation resistance .

Q. What computational tools are available to model the reactivity and stability of this compound?

- Methods :

- Retrosynthesis Planning : Tools like PubChem’s AI-driven synthesis routes leverage databases (PISTACHIO, Reaxys) to predict one-step pathways .

- DFT Calculations : Analyze transition states for hydrolysis or thermal decomposition. For example, trifluoroethyl groups reduce Lewis basicity, lowering susceptibility to nucleophilic attack .

Q. How does this compound compare to other fluorinated electrolytes in mitigating thermal runaway?

- Findings :

- Flash Point : 0°C (MTFEC) vs. 16.5°C (ethyl trifluoroethyl carbonate), indicating higher flammability but improved SEI passivation .

- Thermal Stability : TFEC-based electrolytes show delayed exothermic peaks in DSC, attributed to fluorine’s radical scavenging effect .

Safety & Handling

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats .

- Ventilation : Use fume hoods to avoid inhalation of vapors (potential respiratory irritant) .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste .

Data Contradictions & Validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.